

Decoding the Signature Fragmentation of Boc-Aminoazepane in Mass Spectrometry: A Comparative Guide

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Compound of Interest

Compound Name: (R)-tert-Butyl 3-aminoazepane-1-carboxylate

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For researchers, scientists, and drug development professionals, understanding the mass spectral behavior of protected amine scaffolds is crucial for reaction monitoring, quality control, and metabolite identification. This guide provides a comprehensive comparison of the expected mass spectrometry fragmentation pattern of tert-butyl (azepan-3-yl)carbamate (Boc-aminoazepane) with related cyclic amines, supported by established fragmentation principles and experimental data from analogous structures.

The tert-butyloxycarbonyl (Boc) protecting group is ubiquitous in organic synthesis, particularly in peptide and medicinal chemistry. Its characteristic fragmentation in mass spectrometry serves as a diagnostic tool. When coupled with a cyclic amine like azepane, the resulting fragmentation pattern is a composite of cleavages associated with both the Boc group and the seven-membered ring.

Key Fragmentation Pathways of Boc-Protected Amines

Mass spectrometric analysis of Boc-protected amines, typically conducted using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), reveals several characteristic fragmentation pathways. ESI is a soft ionization technique that often yields the protonated

molecule $[M+H]^+$, while the more energetic EI can lead to more extensive fragmentation, sometimes with a less abundant molecular ion.

The primary fragmentation events for the Boc group are well-documented and include:

- Loss of isobutylene (C_4H_8): A neutral loss of 56 Da resulting from a McLafferty-type rearrangement.
- Loss of the entire Boc group ($C_5H_8O_2$): A neutral loss of 100 Da.
- Formation of the tert-butyl cation: A prominent fragment ion observed at m/z 57.
- Loss of tert-butanol ($C_4H_{10}O$): A neutral loss of 74 Da, particularly in ESI-MS/MS.

Comparative Fragmentation Data

While specific experimental data for Boc-aminoazepane is not readily available in public spectral libraries, its fragmentation pattern can be reliably predicted by comparing it with the known fragmentation of Boc-protected five- and six-membered cyclic amines and the fragmentation of the unprotected azepane ring.

Compound	Molecular Weight (g/mol)	Key Fragment Ions (m/z) and Neutral Losses	Ionization Mode
Boc-aminoazepane (Predicted)	214.31	[M+H] ⁺ : 215, [M-56+H] ⁺ : 159, [M-100+H] ⁺ : 115, 100, 83, 70, 57, 43	ESI, EI
Boc-aminopiperidine	200.28	[M+H] ⁺ : 201, [M-56+H] ⁺ : 145, [M-100+H] ⁺ : 101, 84, 70, 57	ESI, EI
Boc-aminopyrrolidine	186.25	[M+H] ⁺ : 187, [M-56+H] ⁺ : 131, [M-100+H] ⁺ : 87, 70, 57, 43	ESI, EI
Azepane (Hexamethyleneimine)	99.17	M ⁺ : 99, 84, 70, 56, 43, 30[1]	EI

Experimental Protocols

The following provides a generalized experimental protocol for the analysis of Boc-protected cyclic amines using LC-MS with an ESI source, a common setup in pharmaceutical and research laboratories.

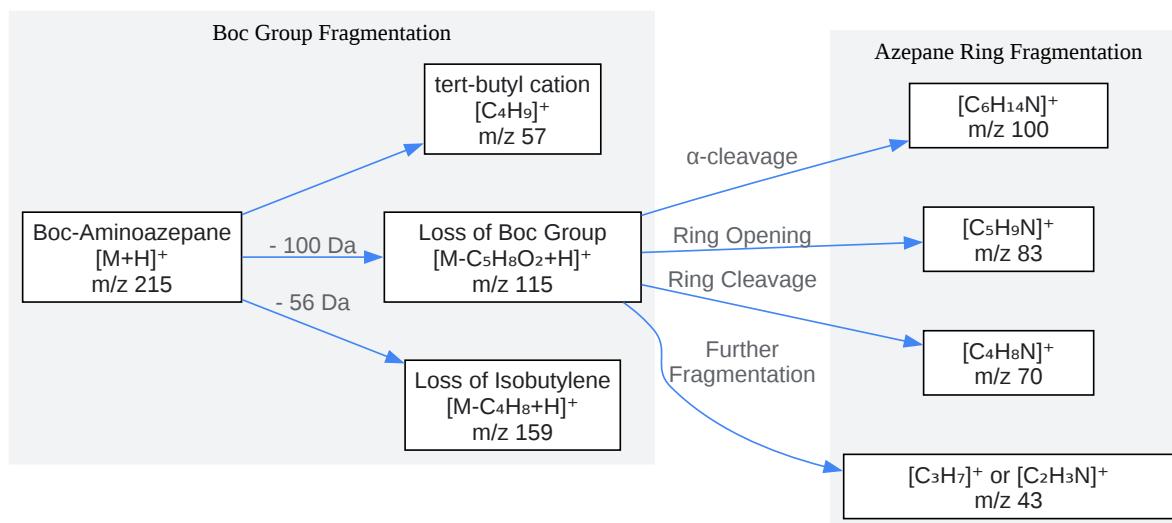
Liquid Chromatography-Mass Spectrometry (LC-MS)

- Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source (e.g., a triple quadrupole or Q-TOF).
- Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 μ m particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate. The specific gradient should be optimized for the analyte of interest.
- Flow Rate: 0.3 - 0.5 mL/min.
- Injection Volume: 1 - 5 μ L.
- Ionization Mode: Positive ion mode is generally preferred for amines.
- MS Method:
 - Full Scan (MS1): Acquire data over a mass range of m/z 50-500 to identify the protonated molecule $[M+H]^+$.
 - Product Ion Scan (MS/MS): Select the $[M+H]^+$ ion as the precursor and fragment it using collision-induced dissociation (CID) to obtain the fragmentation pattern. Collision energy should be optimized to produce a rich spectrum of fragment ions.

Predicted Fragmentation Pathway of Boc-Aminoazepane

The fragmentation of Boc-aminoazepane is initiated by ionization, typically protonation at the more basic azepane nitrogen in ESI. Subsequent fragmentation in the gas phase leads to the characteristic losses from the Boc group and cleavage of the azepane ring.



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Caption: Predicted ESI-MS/MS fragmentation of Boc-aminoazepane.

In summary, the mass spectrum of Boc-aminoazepane is expected to be characterized by facile fragmentation of the Boc protecting group, yielding diagnostic ions at m/z 57 and neutral losses of 56 and 100 Da. Subsequent fragmentation of the deprotected aminoazepane cation will lead to a series of ions resulting from alpha-cleavage and ring fission, with prominent fragments likely appearing at m/z 100, 83, 70, and 43. This predictive guide, based on the established fragmentation behavior of related structures, provides a valuable resource for the identification and characterization of Boc-aminoazepane and its derivatives in complex matrices.

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References

- 1. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]
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